molecular formula C16H14O4S2 B12189256 Disulfide, bis(4-methoxybenzoyl) CAS No. 15088-73-0

Disulfide, bis(4-methoxybenzoyl)

Cat. No.: B12189256
CAS No.: 15088-73-0
M. Wt: 334.4 g/mol
InChI Key: GUFGNMICNIJBSE-UHFFFAOYSA-N
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Description

Disulfide, bis(4-methoxybenzoyl): is an organic compound characterized by the presence of two 4-methoxybenzoyl groups linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, bis(4-methoxybenzoyl), the process can be achieved through the reaction of 4-methoxybenzoyl chloride with a thiol under controlled conditions. The reaction is facilitated by the presence of a base, such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of disulfides often involves the use of oxidative coupling reactions. For instance, the combination of a riboflavin-derived organocatalyst and molecular iodine can promote the aerobic oxidation of thiols to disulfides under mild conditions . This method is advantageous due to its metal-free nature and the use of environmentally benign reagents.

Chemical Reactions Analysis

Types of Reactions: Disulfide, bis(4-methoxybenzoyl) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Disulfide, bis(4-methoxybenzoyl) has several applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, bis(4-methoxybenzoyl) involves the formation and cleavage of disulfide bonds. These bonds can undergo redox reactions, where they are reduced to thiols or oxidized to form sulfoxides or sulfones. The compound can interact with proteins by forming disulfide bonds with cysteine residues, thereby affecting the protein’s structure and function .

Comparison with Similar Compounds

    Disulfide, bis(4-hydroxyphenyl): Similar structure but with hydroxyl groups instead of methoxy groups.

    Disulfide, bis(4-aminophenyl): Contains amino groups instead of methoxy groups.

Uniqueness: Disulfide, bis(4-methoxybenzoyl) is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can donate electron density to the aromatic ring, making it more reactive towards electrophilic substitution reactions .

Properties

CAS No.

15088-73-0

Molecular Formula

C16H14O4S2

Molecular Weight

334.4 g/mol

IUPAC Name

S-(4-methoxybenzoyl)sulfanyl 4-methoxybenzenecarbothioate

InChI

InChI=1S/C16H14O4S2/c1-19-13-7-3-11(4-8-13)15(17)21-22-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3

InChI Key

GUFGNMICNIJBSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)SSC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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